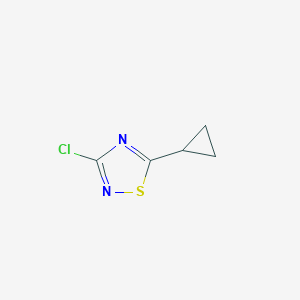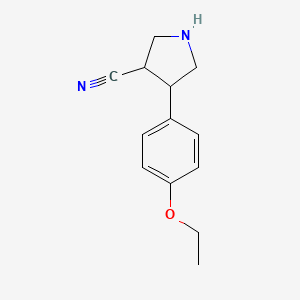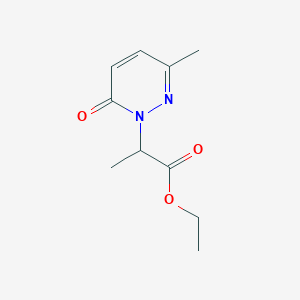
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole
Overview
Description
“3-Chloro-5-cyclopropyl-1,2,4-thiadiazole” is a chemical compound with the molecular formula C5H5ClN2S. It has a molecular weight of 160.63 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “3-Chloro-5-cyclopropyl-1,2,4-thiadiazole” is 1S/C5H5ClN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2 . The SMILES string is ClC1=NC(C2CC2)=NS1 .Physical And Chemical Properties Analysis
“3-Chloro-5-cyclopropyl-1,2,4-thiadiazole” is a liquid at room temperature .Scientific Research Applications
Antimicrobial Agent Development
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole: derivatives have been explored for their potential as antimicrobial agents. These compounds have shown significant activity against urease-positive microorganisms, which are often implicated in infections . The derivatives exhibit potent urease inhibitory activities, which is crucial since urease is a known virulence factor in pathogenic microorganisms .
Urease Inhibition for Therapeutic Applications
The inhibition of urease enzyme activity is a promising therapeutic approach against a variety of diseases caused by urease-producing bacteria. The derivatives of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole have been designed and synthesized to target this enzyme, showing competitive inhibition which could be beneficial in treating infections .
Antifungal Applications
Some analogs of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole have demonstrated significant antifungal activities. These compounds could be developed into antifungal medications, especially considering their low minimum inhibitory concentration (MIC) values compared to standard treatments like fluconazole .
Pharmacological Evaluations
In silico studies and pharmacological evaluations have been conducted on 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole derivatives. These studies help in understanding the interaction of these compounds with biological targets and can lead to the development of new drugs .
Chemical Synthesis and Design
The compound serves as a building block in chemical synthesis for creating a variety of structurally diverse molecules. Its unique structure allows for the design of new pharmacophores that can be used in drug discovery .
Cytotoxicity Studies
1,3,4-Thiadiazole: derivatives, which share a similar core structure with 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole , have been studied for their cytotoxic properties. These studies are crucial for developing new anticancer agents, as they help identify the relationship between structure and cytotoxic activity .
Safety and Hazards
properties
IUPAC Name |
3-chloro-5-cyclopropyl-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQSSOBUMSYNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Aza-spiro[5.4]decane hydrochloride](/img/structure/B1531918.png)

![1-[(Cyclohexylamino)methyl]cyclobutan-1-ol](/img/structure/B1531921.png)








![5-[(Benzyloxy)carbonyl]-4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate](/img/structure/B1531936.png)

![1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531941.png)